molecular formula C10H12BNO3 B3037610 1-Methoxyiminoindan-5-boronic acid CAS No. 502498-89-7

1-Methoxyiminoindan-5-boronic acid

Cat. No.: B3037610
CAS No.: 502498-89-7
M. Wt: 205.02 g/mol
InChI Key: UVWBADYWXYEXEE-ZRDIBKRKSA-N
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Description

1-Methoxyiminoindan-5-boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and one organic substituent

Mechanism of Action

Target of Action

1-Methoxyiminoindan-5-boronic acid, also known as [(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the metal catalyst, typically palladium, used in the SM coupling reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in many synthetic processes, particularly in the creation of complex organic molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, aerobically-generated peroxide-type oxidants can readily form in many ethereal solvents, and boronic acids are highly susceptible towards oxidation by these species under SM coupling conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling .

Preparation Methods

The synthesis of 1-Methoxyiminoindan-5-boronic acid typically involves the reaction of an appropriate indan derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

1-Methoxyiminoindan-5-boronic acid undergoes various chemical reactions, including:

Properties

IUPAC Name

[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-15-12-10-5-2-7-6-8(11(13)14)3-4-9(7)10/h3-4,6,13-14H,2,5H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWBADYWXYEXEE-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=NOC)CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC2=C(C=C1)/C(=N/OC)/CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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